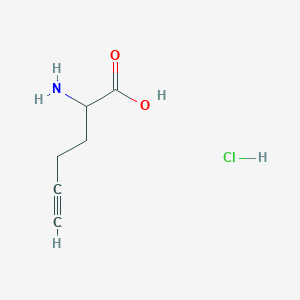

2-aminohex-5-ynoic acid;hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

942518-30-1 |

|---|---|

Molecular Formula |

C6H10ClNO2 |

Molecular Weight |

163.60 g/mol |

IUPAC Name |

2-aminohex-5-ynoic acid;hydrochloride |

InChI |

InChI=1S/C6H9NO2.ClH/c1-2-3-4-5(7)6(8)9;/h1,5H,3-4,7H2,(H,8,9);1H |

InChI Key |

XGBWOGGSQVMSRX-UHFFFAOYSA-N |

Canonical SMILES |

C#CCCC(C(=O)O)N.Cl |

Origin of Product |

United States |

The Significance of Expanding the Genetic Code in Protein Science

The central dogma of molecular biology describes how the genetic information encoded in DNA is transcribed into messenger RNA (mRNA) and subsequently translated into proteins. This process relies on a nearly universal genetic code, where 64 triplet codons specify the 20 canonical amino acids and translation termination signals. However, this natural repertoire of amino acids limits the chemical functionalities available to proteins.

Expanding the genetic code refers to the artificial modification of this system to enable the site-specific incorporation of UAAs into proteins. nih.gov This breakthrough technology significantly broadens the chemical diversity of proteins, allowing for the introduction of novel functionalities. By using an orthogonal tRNA-synthetase pair, scientists can genetically encode UAAs with high efficiency and fidelity in various organisms, including E. coli, yeast, and mammalian cells. nih.gov

The ability to introduce UAAs with unique chemical handles, such as azides, alkynes, photocrosslinkers, or fluorescent probes, provides unprecedented control over protein structure and function. This has profound implications for protein science, enabling researchers to:

Probe Protein Structure and Function: Introducing fluorescent amino acids allows for the tracking of protein localization and dynamics within living cells.

Investigate Protein-Protein Interactions: Photocrosslinking amino acids can be used to "capture" transient binding partners, providing insights into complex cellular networks.

Modify Protein Properties: The incorporation of UAAs can be used to enhance protein stability, alter enzymatic activity, or introduce novel catalytic functions.

Develop Novel Therapeutics: Site-specific conjugation of drugs or imaging agents to proteins is made possible, paving the way for more targeted and effective therapies.

Overview of 2 Aminohex 5 Ynoic Acid As a Key Bioorthogonal Building Block

Stereoselective Chemical Synthesis Approaches

Chemical synthesis offers versatile and robust methods for producing unnatural amino acids. rsc.org The primary challenge in synthesizing 2-aminohex-5-ynoic acid lies in controlling the stereochemistry at the α-carbon to obtain enantiomerically pure forms.

Achieving high enantioselectivity is crucial for the biological application of α-amino acids. Several strategies can be adapted for the asymmetric synthesis of 2-aminohex-5-ynoic acid. These routes often involve either the use of chiral auxiliaries, asymmetric catalysis, or substrate-controlled stereoselective reactions.

One potential strategy involves the stereoselective reduction of a keto-acid precursor. For instance, a common approach in the synthesis of other amino acids involves the reagent-controlled reduction of a ketone. An example of this is the use of (R)-CBS-Me (Corey-Bakshi-Shibata catalyst) for the stereoselective reduction of an enone-derived amino acid, which yields a specific diastereomer. nih.gov Applying this logic, the corresponding α-keto acid, 2-oxo-hex-5-ynoic acid, could be subjected to asymmetric reductive amination using chiral catalysts to install the amino group with high enantiomeric excess.

Another established method is the asymmetric alkylation of a chiral glycine (B1666218) enolate equivalent. In this approach, a chiral auxiliary is attached to a glycine molecule, which is then deprotonated to form a chiral enolate. This enolate can then react with an appropriate electrophile, such as 4-bromobut-1-yne, to introduce the butynyl side chain. Subsequent removal of the chiral auxiliary yields the desired L- or D-amino acid.

Protecting groups are essential in the multi-step synthesis of complex molecules like amino acids to mask reactive functional groups and prevent unwanted side reactions. jocpr.com For 2-aminohex-5-ynoic acid, the α-amino group and the α-carboxylic acid group must be protected during manipulations of the alkynyl side chain or other synthetic steps. The choice of protecting groups is governed by the principles of orthogonality, meaning each group can be removed under specific conditions without affecting the others or the alkyne moiety. jocpr.comiris-biotech.de

Protecting the α-Amino Group: The most common protecting groups for the α-amino function are the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethoxycarbonyl (Fmoc) groups. iris-biotech.deresearchgate.net

Boc Group: Introduced using di-tert-butyl dicarbonate (B1257347) (Boc)₂O, it is stable under a wide range of conditions but is readily removed with strong acids like trifluoroacetic acid (TFA). iris-biotech.de

Fmoc Group: Attached using Fmoc-Cl or Fmoc-OSu, this group is stable to acidic conditions but is cleaved by bases, typically a solution of piperidine (B6355638) in DMF. psu.edu

Protecting the α-Carboxylic Acid Group: The carboxylic acid is typically protected as an ester, such as a methyl, ethyl, or benzyl (B1604629) ester.

Benzyl (Bn) Ester: Formed by reaction with benzyl alcohol, it is stable to many synthetic conditions but can be removed by hydrogenolysis, which might also reduce the alkyne. A key consideration is the choice of catalyst to avoid over-reduction.

tert-Butyl (tBu) Ester: This group is installed under acidic conditions with isobutylene (B52900) and is removed simultaneously with a Boc group using strong acid (TFA). iris-biotech.deug.edu.pl

| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions | Orthogonality |

| α-Amino Group | tert-Butyloxycarbonyl | Boc | Strong Acid (e.g., TFA) | Stable to base and hydrogenolysis. |

| α-Amino Group | 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) | Stable to acid and hydrogenolysis. |

| α-Carboxyl Group | Benzyl Ester | Bn | Hydrogenolysis | Stable to acid and base. |

| α-Carboxyl Group | tert-Butyl Ester | tBu | Strong Acid (e.g., TFA) | Stable to base and hydrogenolysis. |

Enzymatic and Biocatalytic Pathways for Unnatural Amino Acid Production

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis for producing unnatural amino acids. nih.govresearchgate.net Enzymes offer high stereo- and regioselectivity, often operating under mild reaction conditions. rsc.org Several classes of enzymes can be harnessed or engineered for the production of 2-aminohex-5-ynoic acid. researchgate.net

Enzymatic approaches for unnatural amino acid synthesis include: researchgate.net

Transaminases (TAs): These enzymes catalyze the transfer of an amino group from a donor molecule (like alanine (B10760859) or aspartate) to a keto-acid acceptor. A suitably engineered ω-transaminase could convert 2-oxo-hex-5-ynoic acid into 2-aminohex-5-ynoic acid with high enantiopurity. nih.govrsc.org

Amino Acid Dehydrogenases (AADHs): These enzymes catalyze the reductive amination of α-keto acids using ammonia (B1221849) and a reducing cofactor (NADH or NADPH). A mutated AADH could be developed to accept the specific keto-acid precursor of 2-aminohex-5-ynoic acid.

Acylases: These enzymes are used in the kinetic resolution of racemic N-acyl amino acids. rsc.org A racemic mixture of N-acetyl-2-aminohex-5-ynoic acid could be treated with an acylase, which would selectively deacylate one enantiomer, allowing for the separation of the L- and D-forms. rsc.org

Ammonia Lyases (ALs): These enzymes catalyze the addition of ammonia to an α,β-unsaturated double bond. While not directly applicable to a saturated precursor, engineered ammonia lyases are being explored for their synthetic potential. researchgate.net A project aiming to produce 6-aminohex-2-enoic acid from lysine (B10760008) involves engineering ammonia lyases, showcasing the potential for creating novel biocatalytic routes. chalmers.se

The discovery of natural biosynthetic pathways for amino acids containing a terminal alkyne, such as L-propargylglycine in Streptomyces cattleya, opens the door for harnessing these enzymatic machineries. chemistryviews.orgspringernature.com Researchers have identified the enzymes responsible for generating the terminal alkyne from L-lysine, which could potentially be adapted for biotechnological production. chemistryviews.orgspringernature.com

| Enzyme Class | Reaction Type | Potential Substrate | Product |

| Transaminase (TA) | Asymmetric Amination | 2-oxo-hex-5-ynoic acid | (S)- or (R)-2-Aminohex-5-ynoic acid |

| Amino Acid Dehydrogenase (AADH) | Reductive Amination | 2-oxo-hex-5-ynoic acid | (S)- or (R)-2-Aminohex-5-ynoic acid |

| Acylase | Kinetic Resolution | N-acetyl-(rac)-2-Aminohex-5-ynoic acid | L-2-Aminohex-5-ynoic acid + N-acetyl-D-2-Aminohex-5-ynoic acid |

Chemical Modification Strategies for Alkynyl Side Chains

The terminal alkyne in 2-aminohex-5-ynoic acid is a versatile functional group that serves as a handle for a variety of chemical modifications. This allows the amino acid to be used as a building block for creating more complex molecules through bioorthogonal chemistry. nih.govnih.gov

The terminal alkyne can participate in several highly efficient and specific reactions, making it an ideal functional group for bioconjugation.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Popularly known as "click chemistry," this reaction involves the coupling of a terminal alkyne with an azide to form a stable 1,2,3-triazole ring. chemistryviews.orgiris-biotech.de This reaction is highly efficient, regioselective, and can be performed under mild, aqueous conditions, making it suitable for modifying peptides and proteins. iris-biotech.de

Glaser-Hay Coupling: This is a copper-mediated coupling of two terminal alkynes to form a symmetric diyne. nih.govnih.gov This reaction can be used to dimerize molecules containing 2-aminohex-5-ynoic acid or to link it to other alkyne-containing compounds. nih.gov

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction joins a terminal alkyne with an aryl or vinyl halide. This allows for the introduction of aromatic or other unsaturated systems onto the side chain of the amino acid, significantly expanding its structural diversity.

By leveraging the reactivity of the terminal alkyne, a wide array of functionalized analogs of 2-aminohex-5-ynoic acid can be synthesized. These analogs are valuable as probes to study biological systems or as components of novel therapeutics.

For example, incorporating 2-aminohex-5-ynoic acid into a peptide allows for site-specific modification. A fluorescent dye bearing an azide group can be "clicked" onto the alkyne side chain, enabling the visualization of the peptide within a cell. Similarly, attaching polyethylene (B3416737) glycol (PEG) chains via CuAAC can improve the pharmacokinetic properties of a peptide therapeutic.

Furthermore, the synthesis of analogs is not limited to the alkyne. The amino and carboxyl groups can be derivatized to form peptidomimetics or other complex structures. For instance, the synthesis of functionalized proline-derived azabicycloalkane amino acids demonstrates how the core amino acid structure can be elaborated into conformationally constrained dipeptide mimics for drug discovery. researchgate.net The development of methods for pre-column derivatization of amino acids for analytical purposes, using reagents like diethyl ethoxymethylenemalonate, also highlights the extensive chemistry available for modifying the amino group. nih.gov

Strategies for Incorporating 2 Aminohex 5 Ynoic Acid into Biomacromolecules

Genetic Code Expansion Systems

Genetic code expansion allows for the ribosomal incorporation of ncAAs into proteins in living cells. nih.gov This is achieved by repurposing a codon, typically a stop codon like the amber codon (UAG), to encode the new amino acid. researchgate.net The process requires an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA), which function as an orthogonal pair that does not interfere with the host cell's natural translational machinery. nih.govutoronto.ca

The successful incorporation of 2-aminohex-5-ynoic acid relies on an aaRS that can specifically recognize it and charge it onto an orthogonal tRNA. The pyrrolysyl-tRNA synthetase (PylRS) from archaea, such as Methanosarcina mazei (MmPylRS) and Methanosarcina barkeri (MbPylRS), has proven to be an exceptionally versatile scaffold for engineering new substrate specificities. nih.govgem-net.net Its large, hydrophobic active site is highly tolerant of modifications, allowing it to be redesigned to accept a wide range of lysine (B10760008) analogs and other ncAAs. gem-net.net

To accommodate smaller aliphatic substrates like 2-aminohex-5-ynoic acid, which differ significantly from the native, bulky pyrrolysine substrate, rational design and directed evolution strategies are employed. nih.govresearchgate.net This involves creating libraries of PylRS variants with mutations at key residues within the amino acid binding pocket. Structural analysis of PylRS has identified several residues that are critical for substrate recognition and can be targeted for mutagenesis to alter specificity. nih.govnih.gov For instance, mutations that reduce the size of side chains within the pocket can relieve steric hindrance and create space for new substrates. researchgate.net

Research has shown that specific mutations in MbPylRS are crucial for enabling the incorporation of smaller, non-native substrates. While a specific variant exclusively for 2-aminohex-5-ynoic acid is not detailed in the provided literature, the engineering principles are well-established. For example, the C313W mutation has been identified as critical for activating smaller substrates, and further mutations at positions like N311 can fine-tune the pocket to accept aliphatic side chains. nih.gov

| Residue Position | Typical Role in Engineering | Example Mutation Strategy | Rationale |

|---|---|---|---|

| N311 | Modulates the size and shape of the binding pocket. | Mutate to smaller residues (e.g., Alanine (B10760859), Glycine) or medium-sized residues (e.g., Methionine, Glutamine). | Reduces steric hindrance to accommodate substrates smaller than pyrrolysine. nih.govresearchgate.net |

| C313 | Forms part of the hydrophobic binding pocket and is critical for substrate activation. | Mutate to bulkier residues like Tryptophan (W). | The C313W mutation is often a key starting point for activating smaller, non-native substrates. nih.gov |

| W382 | Contributes to the hydrophobic pocket and substrate binding. | Mutate to smaller residues (e.g., Serine, Threonine). | Can help restore orthogonality and improve incorporation efficiency for specific smaller substrates. nih.gov |

The engineered PylRS variant, capable of recognizing 2-aminohex-5-ynoic acid, is then used in conjunction with its cognate tRNA, tRNAPyl, which has been modified to recognize the amber (UAG) stop codon. This orthogonal pair, when expressed in a host organism like E. coli, directs the ribosome to insert 2-aminohex-5-ynoic acid at the position specified by the UAG codon in the messenger RNA (mRNA). researchgate.net

Once the engineered aaRS charges 2-aminohex-5-ynoic acid onto the suppressor tRNA, the resulting aminoacyl-tRNA is delivered to the ribosome by elongation factors. nih.gov The ribosome, the cell's protein synthesis machinery, then catalyzes the formation of a peptide bond between the incoming ncAA and the growing polypeptide chain. frontiersin.org The process continues until a natural stop codon is reached, resulting in a full-length protein containing 2-aminohex-5-ynoic acid at a predetermined site. researchgate.netresearchgate.net

The efficiency of ribosome-mediated incorporation of ncAAs can be influenced by several factors, including the structure of the ncAA itself, its compatibility with the ribosomal peptidyl transferase center (PTC), and the concentration of the aminoacylated tRNA. nih.govresearchgate.net While the ribosome is remarkably versatile, bulky or conformationally unusual ncAAs can sometimes lead to lower protein yields. However, aliphatic amino acids like 2-aminohex-5-ynoic acid are generally well-tolerated by the E. coli ribosome. The successful in vivo synthesis of proteins containing various ncAAs demonstrates the broad utility and adaptability of the cellular translation machinery. researchgate.net

Solid-Phase Peptide Synthesis and Peptidomimetic Construction

Solid-phase peptide synthesis (SPPS) is a cornerstone of chemical biology, providing direct access to synthetic peptides with precisely defined sequences. nih.govcsic.es This chemical approach offers complete control over the placement of ncAAs, making it an ideal method for integrating residues like 2-aminohex-5-ynoic acid for specific applications.

The most common strategy for SPPS is based on Fmoc (9-fluorenylmethoxycarbonyl) chemistry. altabioscience.com In this method, the peptide is assembled stepwise while anchored to an insoluble resin support. nih.gov To incorporate 2-aminohex-5-ynoic acid, its Fmoc-protected derivative, Fmoc-(S)-2-aminohex-5-ynoic acid, is used as a building block.

The SPPS cycle for incorporating this ncAA is consistent with that for canonical amino acids and involves three main steps:

Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin-bound peptide is removed, typically using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF), to expose a free amine. uci.edu

Amino Acid Coupling: The incoming Fmoc-protected 2-aminohex-5-ynoic acid is activated using a coupling reagent and then added to the resin. The activated carboxylic acid reacts with the free amine on the growing peptide chain to form a new peptide bond. nih.govuci.edu

Washing: Excess reagents and byproducts are washed away, leaving the elongated peptide ready for the next cycle.

This cycle is repeated until the desired peptide sequence is complete. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed, typically with a strong acid cocktail containing trifluoroacetic acid (TFA). peptide.com

| Step | Procedure | Reagents/Solvents | Typical Duration |

|---|---|---|---|

| 1. Resin Swelling | Swell the resin in an appropriate solvent. | Dimethylformamide (DMF) or Dichloromethane (DCM) | 30 min |

| 2. Fmoc Deprotection | Treat the resin with a piperidine solution to remove the N-terminal Fmoc group. | 20% Piperidine in DMF | 2 x 10 min |

| 3. Washing | Wash the resin thoroughly to remove piperidine and byproducts. | DMF, DCM | 5-7 cycles |

| 4. Coupling | Add a solution of the activated Fmoc-2-aminohex-5-ynoic acid to the resin. | Fmoc-AA, Coupling Reagent (e.g., HBTU/HATU), Base (e.g., DIEA), Solvent (DMF) | 1-4 hours |

| 5. Washing | Wash the resin to remove excess activated amino acid and coupling byproducts. | DMF, DCM | 5-7 cycles |

The terminal alkyne group on the side chain of 2-aminohex-5-ynoic acid is a powerful tool for constructing complex peptide architectures and peptidomimetics. utoronto.canih.gov Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against proteolytic degradation. researchgate.netresearchgate.net

A primary application of the alkyne handle is in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.govbachem.com This reaction forms a stable, rigid 1,4-disubstituted 1,2,3-triazole ring, which can act as a surrogate for a peptide bond or as a covalent linker to constrain a peptide's conformation. mdpi.comnih.gov

To create a cyclic or "stapled" peptide, two ncAAs—one containing an alkyne (like 2-aminohex-5-ynoic acid) and another containing an azide (B81097)—are incorporated into a linear peptide sequence via SPPS. After assembly of the linear precursor, an intramolecular CuAAC reaction is performed, often while the peptide is still on the resin, to form a triazole bridge between the two side chains. frontiersin.org This cyclization constrains the peptide into a specific conformation, which can enhance its binding affinity to a target and improve its biological stability. researchgate.net This strategy is widely used to develop inhibitors of protein-protein interactions and other therapeutic leads. bachem.com

Applications of 2 Aminohex 5 Ynoic Acid in Bioorthogonal Chemistry

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Biological Systems

The most prominent application of the terminal alkyne in 2-aminohex-5-ynoic acid is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.gov This reaction is a cornerstone of click chemistry, lauded for its reliability, specificity, and high yields. nih.gov In the CuAAC reaction, a cuprous ion (Cu(I)) catalyst activates the terminal alkyne of 2-aminohex-5-ynoic acid, facilitating a rapid and regiospecific 1,3-dipolar cycloaddition with an azide-functionalized molecule to form a stable 1,4-disubstituted 1,2,3-triazole ring. nih.gov

The reaction's bioorthogonality stems from the fact that both the alkyne and azide (B81097) functional groups are virtually absent in natural biological systems, ensuring that the ligation occurs exclusively between the intended partners. nih.gov The CuAAC process is highly efficient under aqueous conditions and at physiological temperatures, making it exceptionally well-suited for labeling and modifying biological molecules in vitro and, with some precautions regarding copper toxicity, in living cells. nih.govnih.gov The resulting triazole linkage is chemically robust, providing a stable covalent connection between the biomolecule incorporating 2-aminohex-5-ynoic acid and a reporter molecule, such as a fluorophore, biotin (B1667282) tag, or drug molecule.

| Feature | Description | Relevance to 2-Aminohex-5-ynoic Acid |

|---|---|---|

| Reaction Type | Copper(I)-catalyzed 1,3-dipolar cycloaddition. nih.gov | The terminal alkyne of the amino acid reacts with an azide. |

| Key Catalyst | Cuprous ion (Cu(I)). | Essential for activating the terminal alkyne for the reaction. |

| Product | Stable 1,4-disubstituted 1,2,3-triazole. nih.gov | Forms a robust, irreversible covalent bond. |

| Conditions | Typically aqueous, physiological pH and temperature. nih.gov | Suitable for use in complex biological media. |

| Bioorthogonality | High; alkyne and azide groups are rare in nature. nih.gov | Ensures highly specific labeling with minimal side reactions. |

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) for Copper-Free Bioconjugation

While CuAAC is highly effective, the potential toxicity of the copper catalyst can be a concern for applications in living organisms. magtech.com.cn This led to the development of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a copper-free alternative. nih.gov It is critical to note that the terminal alkyne of 2-aminohex-5-ynoic acid is generally not suitable for SPAAC. nih.gov This reaction relies on the use of a strained cyclic alkyne, such as a cyclooctyne (B158145) derivative (e.g., DIBO, BCN, or DIFO), where the ring strain provides the intrinsic energy to drive the cycloaddition with an azide without the need for a catalyst. magtech.com.cnnih.govnih.gov

The high ring strain in cyclooctynes bends the alkyne from its preferred linear geometry, significantly lowering the activation energy for the reaction with an azide. nih.gov This allows the reaction to proceed rapidly at physiological temperatures. enamine.net Therefore, in a SPAAC-based strategy, the roles are often reversed compared to a typical CuAAC experiment involving 2-aminohex-5-ynoic acid. A biomolecule would be tagged with a strained cyclooctyne, and the azide would be on the probe, or more commonly, the biomolecule would be tagged with an azide and react with a probe containing a strained alkyne. nih.gov

| Feature | CuAAC (with 2-Aminohex-5-ynoic Acid) | SPAAC |

|---|---|---|

| Alkyne Type | Terminal, unstrained (linear). | Cyclic, strained (e.g., cyclooctyne). nih.gov |

| Catalyst Required | Yes, Copper(I). | No. magtech.com.cn |

| Primary Driver | Catalytic activation of the alkyne. | Release of ring strain. nih.gov |

| Application in Living Systems | Possible, but copper toxicity is a concern. | Widely used due to the absence of a toxic metal catalyst. magtech.com.cn |

Other Bioorthogonal Ligation Chemistries Utilizing the Alkynyl Moiety

The alkynyl moiety of 2-aminohex-5-ynoic acid can participate in other bioorthogonal reactions beyond cycloadditions with azides. One notable example is the inverse-electron-demand Diels-Alder (iEDDA) reaction. ru.nl This reaction involves the cycloaddition of an electron-rich dienophile (the alkyne) with an electron-poor diene, most commonly a 1,2,4,5-tetrazine (B1199680) derivative. nih.gov

The iEDDA reaction is known for its exceptionally fast reaction kinetics, often orders of magnitude faster than both CuAAC and SPAAC, and it proceeds without any catalyst. nih.govru.nl Upon cycloaddition, the initial product undergoes a retro-Diels-Alder reaction, releasing dinitrogen gas and forming a stable pyridazine (B1198779) product. nih.gov The rapid kinetics and bioorthogonality of the tetrazine-alkyne ligation make it a powerful tool for in vivo imaging and applications where rapid labeling is required.

Site-Specific Bioconjugation Strategies for Various Biomolecules

The primary utility of 2-aminohex-5-ynoic acid is to enable the site-specific modification of biomolecules. By incorporating this non-canonical amino acid, a unique and reactive alkyne handle is placed at a predetermined position within a large biomolecule, allowing for precise downstream functionalization. nih.govnih.gov

A powerful strategy for protein functionalization involves the genetic incorporation of 2-aminohex-5-ynoic acid into a protein's primary sequence. nih.gov Using amber suppression-based genetic code expansion techniques, a unique codon (typically the amber stop codon, UAG) can be reassigned to encode for 2-aminohex-5-ynoic acid. An orthogonal aminoacyl-tRNA synthetase/tRNA pair is engineered to specifically recognize this amino acid and incorporate it into the growing polypeptide chain at the desired site during translation. researchgate.net

This method provides ultimate control over the placement of the alkyne handle. The resulting protein, now containing 2-aminohex-5-ynoic acid at a single, defined location, can be selectively reacted via CuAAC or iEDDA with a probe of interest. researchgate.net This allows for the creation of homogeneously modified proteins, such as:

Fluorescently Labeled Proteins: For tracking protein localization and dynamics within living cells.

Antibody-Drug Conjugates (ADCs): Where a cytotoxic drug is attached to a specific site on an antibody, improving its therapeutic index. nih.gov

PEGylated Proteins: To enhance the pharmacokinetic properties and stability of therapeutic proteins.

In addition to proteins, the alkyne-azide "click" reaction is widely used to study other classes of biomolecules like nucleic acids and glycans. In these applications, the strategy is often reversed. The biomolecule of interest is first modified with an azide group, and then a probe containing an alkyne, such as a derivative of 2-aminohex-5-ynoic acid, is attached.

Glycan Labeling: Cells can be metabolically labeled by feeding them unnatural sugar precursors that contain an azide group (e.g., N-azidoacetylgalactosamine, GalNAz). nih.gov These azido-sugars are incorporated by the cell's natural machinery into glycoproteins. The resulting azide-decorated glycans on the cell surface or on isolated glycoproteins can then be "clicked" with an alkyne-containing probe (like a fluorophore or biotin attached to an alkyne handle) to visualize and study glycan trafficking and function. nih.gov

Nucleic Acid Modification: Synthetic oligonucleotides can be readily functionalized with an azide group at specific positions. These azide-modified DNA or RNA strands can then be conjugated to alkyne-bearing molecules using CuAAC. google.com This approach is used to attach labels for imaging, to create DNA-protein conjugates, or to assemble complex nucleic acid nanostructures.

Advanced Spectroscopic and Imaging Methodologies for Probing Biological Systems

Vibrational Spectroscopy: Raman and Infrared Applications

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, offers powerful tools for investigating the structure and function of proteins. nih.gov These techniques probe the vibrational modes of molecules, which are sensitive to their chemical environment and conformation. nih.govnih.gov The amide I band in the IR spectrum, for example, is widely used for secondary structure analysis. nih.govthermofisher.com

Site-Specific Probing of Protein Conformation and Environmental Sensitivity

The incorporation of unnatural amino acids with unique vibrational probes into proteins allows for site-specific structural and dynamic information to be obtained. nih.gov 2-aminohex-5-ynoic acid, with its terminal alkyne (C≡C) group, serves as an excellent vibrational probe. The alkyne stretching vibration appears in a region of the spectrum (around 2100-2200 cm⁻¹) that is largely free from signals from naturally occurring biomolecules, often referred to as the "cellular quiet" region. nih.gov This spectral window allows for the clear detection of the probe's signal without interference from the complex background of the cellular proteome. nih.gov

The precise frequency of the alkyne C≡C stretching mode is sensitive to its local environment, including solvent polarity, hydrogen bonding, and electric fields. This sensitivity makes 2-aminohex-5-ynoic acid a valuable reporter on local protein conformation and dynamics. nih.gov Changes in the protein's structure, whether induced by ligand binding, temperature changes, or mutations, can alter the environment around the incorporated probe, leading to measurable shifts in its vibrational frequency.

Infrared spectroscopy is commonly used to investigate protein structure. rsc.org While the amide I band provides global information on secondary structure, side-chain probes like the carboxylic acid group of aspartic acid or the alkyne of 2-aminohex-5-ynoic acid can report on localized environments. rsc.org By placing the probe at a specific site, researchers can gain insights into the conformational flexibility and local electrostatics of that particular region of the protein. nih.gov

Table 1: Characteristic Infrared Absorption Frequencies for Protein Secondary Structures and Vibrational Probes

| Vibrational Mode | Frequency Range (cm⁻¹) | Structural Correlation |

|---|---|---|

| Amide I (C=O stretch) | 1650 - 1660 | α-Helix nih.gov |

| 1620 - 1640 | β-Sheet nih.gov | |

| 1640 - 1650 | Random Coil thermofisher.com | |

| 1660 - 1700 | Turns thermofisher.com | |

| Amide II (N-H bend) | 1540 - 1550 | α-Helix nih.gov |

| 1520 - 1540 | β-Sheet nih.gov | |

| Alkyne (C≡C stretch) | ~2100 - 2260 | Site-specific probe, sensitive to local environment nih.gov |

Raman Spectral Imaging for Intracellular Studies

Raman spectroscopy is a powerful, non-invasive technique that provides detailed chemical information based on molecular vibrations. nih.gov When coupled with microscopy, it allows for the generation of high-resolution chemical images of cells, a technique known as Raman spectral imaging. researchgate.net A key advantage of this method is that it is label-free, relying on the intrinsic Raman scattering from molecules within the cell. osaka-u.ac.jp

However, the Raman signals from individual proteins can be difficult to distinguish from the complex cellular background. nih.gov The use of vibrational tags, such as the alkyne group in 2-aminohex-5-ynoic acid, overcomes this limitation. nih.gov Similar to the use of isotopically labeled amino acids, the unique frequency of the alkyne tag allows for the specific imaging of proteins that have incorporated this unnatural amino acid. nih.gov The signal from the alkyne probe falls within the "cellular quiet" region of the Raman spectrum, where there is minimal interference from endogenous molecules like lipids, nucleic acids, and other proteins. nih.gov

This approach enables researchers to visualize the subcellular localization and distribution of specific proteins in living cells with high spatial resolution. nih.govresearchgate.net By tracking the position and intensity of the alkyne Raman signal, one can monitor protein trafficking, aggregation, or sequestration into specific cellular compartments. Furthermore, because the probe's frequency is sensitive to its environment, Raman imaging can provide spatial context for conformational changes, allowing scientists to map out different protein conformations across a cell. nih.gov

Table 2: Advantages of Alkyne-Containing Amino Acids for Intracellular Raman Spectral Imaging

| Feature | Advantage |

|---|---|

| Unique Vibrational Frequency | Signal appears in the "cellular quiet" region (1800-2700 cm⁻¹), avoiding spectral overlap with endogenous biomolecules. nih.gov |

| High Sensitivity | Raman scattering, especially when enhanced (e.g., SERS), can be highly sensitive, potentially down to the single-molecule level. nih.gov |

| Non-Perturbing | The small size of the alkyne group minimizes structural perturbation to the protein. |

| Biocompatibility | Can be incorporated into proteins in living cells via bio-orthogonal chemistry. |

| Spatial and Conformational Data | Allows for simultaneous mapping of protein location and reporting on its local environment and conformation. nih.gov |

Circular Dichroism (CD) and UV-Visible Spectroscopy in Biomolecular Interaction Analysis

Circular dichroism (CD) and UV-Visible (UV-Vis) absorption spectroscopy are fundamental techniques for analyzing protein structure and interactions in solution. nih.govnih.gov

The near-UV CD (260-350 nm) and UV-Vis absorption spectra are sensitive to the environments of aromatic amino acid side chains (tryptophan, tyrosine, phenylalanine) and other chromophores. nih.govmabion.eu While 2-aminohex-5-ynoic acid itself is not an aromatic chromophore, its binding or proximity to an aromatic residue could perturb that residue's environment, leading to changes in the near-UV CD spectrum. UV-Vis spectroscopy can be used to monitor protein-ligand interactions, especially when the ligand or a prosthetic group within the protein has a strong electronic absorbance band. springernature.com Changes in the absorption spectrum upon titration with a binding partner can provide information on binding equilibria. nih.govspringernature.com

Table 3: Application of CD and UV-Vis Spectroscopy in Analyzing Proteins Containing 2-aminohex-5-ynoic acid

| Technique | Spectral Region | Information Obtained |

|---|---|---|

| Far-UV Circular Dichroism | 178 - 260 nm | Provides information on protein secondary structure (α-helix, β-sheet content). nih.govspringernature.com Detects global conformational changes upon ligand binding or incorporation of the probe. nih.gov |

| Near-UV Circular Dichroism | 260 - 350 nm | Probes the local environment of aromatic amino acid side chains. nih.gov Can detect tertiary structure changes if the probe's binding perturbs nearby aromatic residues. |

| UV-Visible Spectroscopy | 200 - 800 nm | Quantifies protein concentration. mabion.eu Monitors binding interactions that cause changes in the absorbance of chromophores. nih.govspringernature.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a uniquely powerful technique for determining the three-dimensional structures of proteins in solution at atomic resolution. duke.edu It also provides rich information on protein dynamics, folding, and interactions. uzh.chresearchgate.net

The incorporation of 2-aminohex-5-ynoic acid into a protein introduces unique nuclei that can be observed by NMR. If isotopically labeled (e.g., with ¹³C), the alkyne carbons provide distinct signals that can be used as site-specific probes. Even without isotopic labeling, the protons on the amino acid side chain have characteristic chemical shifts that can be identified in multidimensional NMR spectra. fu-berlin.de

Once the resonances for the probe are assigned, a variety of NMR experiments can be employed to gain structural and mechanistic insights. fu-berlin.denih.gov The Nuclear Overhauser Effect (NOE) can be used to measure through-space distances between the probe's protons and other protons in the protein, providing crucial constraints for structure calculation. uzh.chfu-berlin.de This allows for the precise determination of the probe's location and orientation within the protein structure.

Furthermore, the chemical shifts of the probe's nuclei are highly sensitive to their local electronic environment. duke.edu A binding event or a conformational change in the protein that alters this environment will result in a change in the chemical shifts, a phenomenon known as chemical shift perturbation (CSP). By monitoring these changes, researchers can map binding interfaces, characterize the kinetics of conformational exchange, and gain detailed mechanistic insights into the protein's function. researchgate.net

Table 4: Key NMR Experiments for Studying Proteins with 2-aminohex-5-ynoic acid

| NMR Experiment | Abbreviation | Information Provided |

|---|---|---|

| Correlation Spectroscopy | COSY | Shows through-bond connectivity between protons, aiding in spin system identification. fu-berlin.de |

| Total Correlation Spectroscopy | TOCSY | Identifies all protons within a single amino acid spin system. fu-berlin.de |

| Nuclear Overhauser Effect Spectroscopy | NOESY | Measures through-space proximities (< 5 Å) between protons, providing distance restraints for structure calculation. uzh.chfu-berlin.de |

| Heteronuclear Single Quantum Coherence | HSQC | Correlates a proton with its directly attached heteronucleus (e.g., ¹³C or ¹⁵N), useful for resonance assignment in labeled proteins. duke.edu |

| Heteronuclear Multiple Bond Correlation | HMBC | Shows correlations between protons and heteronuclei over two or three bonds, aiding in assignment and structural analysis. |

Emerging Research Frontiers and Future Perspectives

Expanding the Utility of 2-Aminohex-5-ynoic Acid in Multifunctional Chemical Tools

The true power of 2-aminohex-5-ynoic acid lies in its capacity to serve as a modular attachment point for various functional probes after its incorporation into nascent proteins. acs.orgnih.gov This "plug-and-play" characteristic allows researchers to construct multifunctional chemical tools to interrogate biological systems in diverse ways. Once proteins are metabolically labeled with 2-aminohex-5-ynoic acid, the bioorthogonal alkyne handle is available for covalent modification with a complementary azide-functionalized molecule. nih.gov

This strategy enables the attachment of reporters for visualization, tags for affinity purification, or crosslinkers for studying molecular interactions. For instance, reacting the alkyne-labeled proteins with an azide-bearing fluorophore allows for the direct visualization of newly synthesized proteins in cells and even whole organisms, a technique known as fluorescent non-canonical amino acid tagging (FUNCAT). acs.org Alternatively, using an azide-functionalized biotin (B1667282) tag facilitates the selective enrichment and isolation of these proteins for subsequent identification and analysis, a method called bioorthogonal non-canonical amino acid tagging (BONCAT). acs.org The versatility of this approach continues to expand as new azide-containing probes are developed, promising novel ways to study protein dynamics, localization, and interactions.

| Functional Tag Attached via Click Chemistry | Application | Research Area |

| Fluorescent Dyes (e.g., Alexa Fluor) | Visualization of newly synthesized proteins within cells and tissues (FUNCAT). | Cell Biology, Neuroscience |

| Affinity Tags (e.g., Biotin) | Selective enrichment and purification of nascent proteins for identification (BONCAT). | Proteomics, Drug Discovery |

| Crosslinkers | Capturing transient or weak protein-protein interactions. | Structural Biology |

| Radiolabels | Tracking and quantifying protein synthesis through radiometric assays. | Biochemistry |

Integration with High-Throughput Screening and "Omics" Technologies

The integration of 2-aminohex-5-ynoic acid-based labeling with high-throughput screening (HTS) and "omics" platforms represents a significant frontier in biomedical research. HTS methodologies involve the automated testing of thousands to millions of compounds to identify molecules that modulate a specific biological process. d-nb.infonih.gov By adapting the FUNCAT method to a multi-well plate format, researchers can screen large chemical libraries for compounds that inhibit or enhance global protein synthesis. biorxiv.org In such an assay, changes in fluorescence intensity serve as a rapid and robust readout for the effects of each compound.

In the realm of "omics," particularly proteomics, 2-aminohex-5-ynoic acid has become an invaluable tool. Mass spectrometry-based proteomics aims to identify and quantify the entire complement of proteins in a biological sample. caltech.edu A major challenge is the immense complexity of the proteome. The BONCAT technique directly addresses this by allowing for the selective enrichment of newly synthesized proteins, thereby reducing sample complexity and enabling a more focused analysis of the dynamic proteome in response to specific stimuli or disease states. acs.orgwikipedia.org This approach is particularly powerful for identifying proteins synthesized within a narrow time window, providing a temporal resolution that is difficult to achieve with other methods. wikipedia.org

| Technology | Integration with 2-Aminohex-5-ynoic Acid | Outcome |

| High-Throughput Screening (HTS) | Cells are incubated with 2-aminohex-5-ynoic acid and a library of compounds. A fluorescent azide (B81097) is added, and protein synthesis is quantified by fluorescence in a plate reader. | Rapid identification of "hit" compounds that modulate protein synthesis. |

| Proteomics (Mass Spectrometry) | Labeled proteins are tagged with biotin via a click reaction, enriched from complex cell lysates, and then identified and quantified by mass spectrometry. | Time-resolved analysis of the newly synthesized proteome; identification of low-abundance proteins. |

| Transcriptomics | Can be used in parallel with RNA sequencing to correlate changes in protein synthesis with changes in mRNA levels. | Deeper understanding of gene expression regulation at both transcriptional and translational levels. |

Advancements in Genetically Encoded Chemical Biology Approaches

While metabolic labeling with 2-aminohex-5-ynoic acid is a powerful method for globally incorporating it in place of methionine, a more refined strategy involves its site-specific incorporation. addgene.orgnih.gov This is achieved through genetic code expansion, a sophisticated technique that repurposes a specific codon—typically a nonsense or "stop" codon like UAG (amber)—to encode a non-canonical amino acid. mdpi.comnih.gov

This approach requires two key engineered components: an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA). nih.gov The orthogonal aaRS is evolved in the lab to exclusively recognize and "charge" its partner tRNA with 2-aminohex-5-ynoic acid (or another desired non-canonical amino acid). acs.org This charged tRNA then recognizes the reassigned codon (e.g., UAG) in an mRNA transcript during protein synthesis, leading to the insertion of the alkyne-bearing amino acid at that precise, genetically programmed location. nih.gov

This site-specific incorporation offers unparalleled precision, allowing researchers to place a single bioorthogonal handle at a defined position within a target protein. This enables highly specific studies, such as mapping the binding interface of a protein-protein interaction, probing enzyme active sites, or creating precisely engineered bioconjugates. nih.gov The continued development of new orthogonal synthetase-tRNA pairs is expanding the toolkit for creating proteins with novel functions and for dissecting biological mechanisms with single-residue resolution. nih.govwikipedia.org

| Incorporation Method | Description | Primary Application | Advantage |

| Metabolic Labeling (Residue-Specific) | 2-Aminohex-5-ynoic acid is supplied to cells and incorporated globally into nascent proteins in place of methionine by the endogenous translational machinery. addgene.org | Global analysis of newly synthesized proteins (proteome-wide). | Simple to implement; allows for robust labeling of the entire dynamic proteome. |

| Genetic Code Expansion (Site-Specific) | An engineered, orthogonal tRNA/aminoacyl-tRNA synthetase pair is used to incorporate 2-aminohex-5-ynoic acid in response to a specific codon (e.g., UAG stop codon) at a predetermined site in a single protein of interest. nih.gov | Probing the structure and function of a specific protein with single-residue precision. | Unmatched precision for placing a bioorthogonal handle at any desired location. |

Q & A

Q. Critical Variables :

- Temperature : Excess heat (>60°C) degrades the alkyne group, reducing yield.

- Solvent Purity : Traces of water in DMF hydrolyze intermediates; use molecular sieves for drying .

- Catalyst Loading : Pd(PPh₃)₄ at 5 mol% balances cost and efficiency .

Q. Yield Optimization :

- Monitor reaction progress via TLC (silica gel, ninhydrin staining) .

- Typical yields range from 65–80%, with impurities addressed via recrystallization (ethanol/water mixtures) .

Basic Question: What analytical techniques are essential for characterizing 2-aminohex-5-ynoic acid hydrochloride?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry :

- ESI-MS : Verify molecular ion [M+H]⁺ (e.g., m/z 190.1 for C₆H₁₁NO₂·HCl) and isotopic patterns .

- Elemental Analysis :

- XRD :

- Resolve crystalline structure; HCl salt forms monoclinic crystals (space group P2₁/c) .

Advanced Question: How can mechanistic studies elucidate the role of 2-aminohex-5-ynoic acid hydrochloride in catalytic asymmetric reactions?

Methodological Answer:

- Kinetic Profiling :

- Isotopic Labeling :

- Synthesize ¹³C-labeled analogs to trace carbon migration in C–H activation steps .

- Computational Modeling :

Case Study :

In thiamine-catalyzed reactions, the hydrochloride’s NH₃⁺ group stabilizes enolate intermediates via hydrogen bonding, enhancing enantioselectivity (85–92% ee) .

Advanced Question: How to resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

Contradictory Observations :

Q. Root-Cause Analysis :

- Purity Assessment :

- Assay Conditions :

- Check serum interference (e.g., FBS binds amine groups, reducing bioavailability) .

- Cellular Uptake :

- Use LC-MS/MS to quantify intracellular concentrations; low permeability may explain false negatives .

Q. Validation Protocol :

Advanced Question: What strategies enable the study of this compound’s interactions with biomacromolecules?

Methodological Answer:

- Surface Plasmon Resonance (SPR) :

- Isothermal Titration Calorimetry (ITC) :

- Quantify ΔH and ΔS for peptide binding; 1:1 stoichiometry observed with α-synuclein .

- Cryo-EM :

- Resolve structural changes in membrane proteins (e.g., GPCRs) at 2.8 Å resolution .

Key Finding :

The alkyne moiety participates in hydrophobic pockets, while the NH₃⁺ group forms salt bridges with Asp/Glu residues .

Basic Question: What are the best practices for storing and handling this compound to ensure stability?

Methodological Answer:

- Storage :

- Airtight containers under argon; desiccants (silica gel) prevent HCl hydrolysis .

- Temperature: –20°C for long-term stability; avoid freeze-thaw cycles .

- Handling :

- Use glove boxes (N₂ atmosphere) for hygroscopic samples .

- Neutralize spills with 5% NaHCO₃ before ethanol rinsing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.